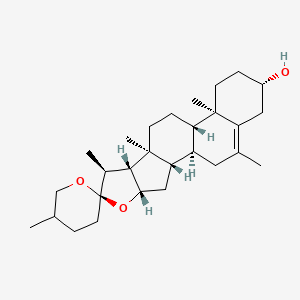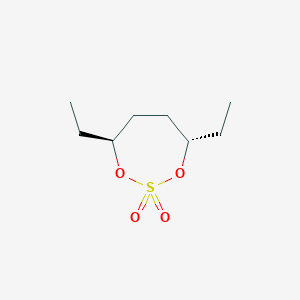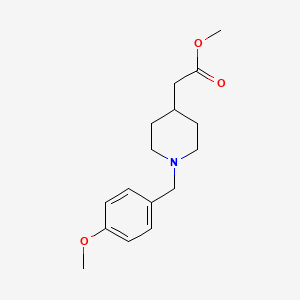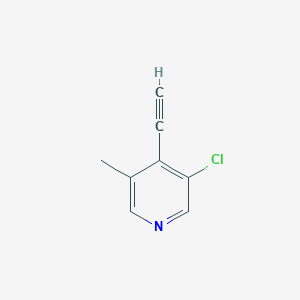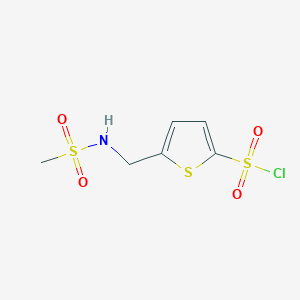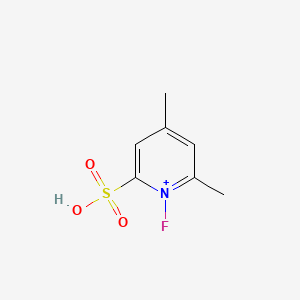
1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is an organic compound with the molecular formula C7H8FNO3S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate typically involves the fluorination of 4,6-dimethylpyridine. The reaction is carried out under controlled conditions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with N-Fluoro-4,6-dimethylpyridinium-2-sulfonate include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide at room temperature .
Major Products Formed
The major products formed from reactions involving N-Fluoro-4,6-dimethylpyridinium-2-sulfonate depend on the type of nucleophile used. For example, reactions with amines yield fluorinated amines, while reactions with thiols produce fluorinated thiols .
Applications De Recherche Scientifique
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of fluorinated materials and intermediates.
Mécanisme D'action
The mechanism of action of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. The compound acts as an electrophilic fluorinating agent, where the positively charged nitrogen atom facilitates the transfer of the fluorine atom to nucleophilic sites on the substrate . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinating agent used in organic synthesis.
Selectfluor: A widely used electrophilic fluorinating agent.
N-Fluoropyridinium salts: A class of compounds similar to N-Fluoro-4,6-dimethylpyridinium-2-sulfonate.
Uniqueness
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into organic molecules under mild conditions makes it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H9FNO3S+ |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3/p+1 |
Clé InChI |
PCUDTDNTOMIWJB-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=[N+](C(=C1)S(=O)(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


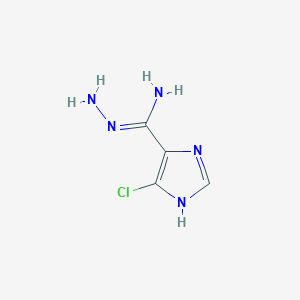
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
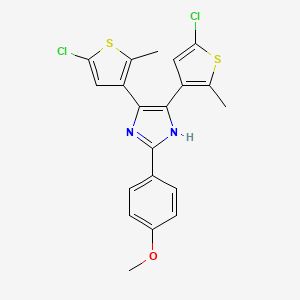
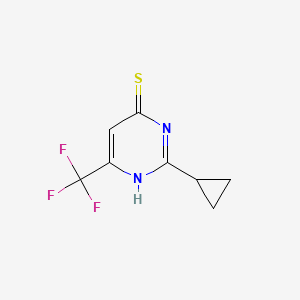
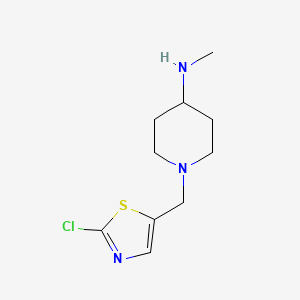
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
![3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12827337.png)

